2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2-fluorophenyl group and two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with 4,4-dimethylpyrrolidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is performed under mild conditions, often using a base like potassium carbonate and a solvent such as ethanol or water.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques. The starting materials, 2-fluorobenzaldehyde and 4,4-dimethylpyrrolidine, are readily available and can be sourced from commercial suppliers. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically the corresponding amine.
Substitution: The major product depends on the nucleophile used; for example, methoxy-substituted derivatives can be formed.
Scientific Research Applications
2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylpyrrolidine: Lacks the dimethyl substitution, resulting in different chemical properties.
4,4-Dimethylpyrrolidine: Lacks the fluorophenyl group, affecting its reactivity and applications.
2-(2-Fluorophenyl)-pyrrolidine: Similar structure but without the dimethyl groups, leading to different steric and electronic effects.
Uniqueness
2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine is unique due to the combination of the fluorophenyl group and the dimethyl substitution on the pyrrolidine ring. This unique structure imparts specific chemical properties, such as increased stability and enhanced binding affinity to molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4,4-dimethylpyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-12(2)7-11(14-8-12)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
UZFSTGXKPLMSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.